molecular formula C12H18ClNO2S B2994917 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine CAS No. 898081-20-4

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine

Cat. No.: B2994917
CAS No.: 898081-20-4
M. Wt: 275.79
InChI Key: OPSUIHXJVSQUBJ-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine, which corresponds to the compound with the CAS Number 17260-46-7 and the molecular formula C19H23ClN2O2S, is a synthetic organic compound belonging to the class of benzimidamides . These compounds are recognized for their diverse applications across various research fields, including medicinal chemistry, agricultural chemistry, and materials science due to their potential biological activity and reactivity . The structure features a sulfonyl group and a chloro substituent, which are known to influence the molecule's binding affinity and specificity in biological systems . This product is intended for research and development purposes only. It is strictly for use in laboratory studies and is not certified for human or veterinary diagnostic or therapeutic use. All information provided is for research reference.

Properties

IUPAC Name

4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSUIHXJVSQUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine typically involves the sulfonylation of 4-chloro-2,5-dimethylphenyl with diethylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine. The reaction is often performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Electrophilic Aromatic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.

Scientific Research Applications

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The positions of substituents on the phenyl ring significantly influence reactivity and stability. For instance:

  • The 4-chloro group contributes electron-withdrawing effects, polarizing the sulfonamide bond.
  • This structural variant is cited in chromatographic analyses of disinfectants, where substituent positioning affects derivatization efficiency .
Table 1: Impact of Substituent Positioning
Compound Substituents Steric Hindrance Electronic Effects
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine 4-Cl, 2,5-diMe Moderate Electron-withdrawing (Cl), donating (Me)
[(4-Chloro-2,6-dimethylphenyl)sulfonyl]dimethylamine 4-Cl, 2,6-diMe High Similar but reduced accessibility

Amine Group Variations

The choice of amine impacts toxicity, volatility, and application suitability:

  • Diethylamine : Imparts higher basicity and volatility compared to smaller amines. However, it poses significant hazards, including corrosivity and flammability .
  • Dimethylamine : Less volatile and corrosive, making sulfonamides with this group preferable in industrial settings where safety is prioritized.
Table 2: Amine Group Comparison
Amine Component Toxicity (Corrosivity) Volatility Common Applications
Diethylamine High High Specialty chemicals, research
Dimethylamine Moderate Moderate Pharmaceuticals, agrochemicals

Functional Group Comparison: Sulfonamides vs. Sulfonyl Azides

While this compound is a sulfonamide, sulfonyl azides (e.g., those used in oligonucleotide synthesis) differ in reactivity and stability:

  • Sulfonamides : Exhibit high thermal and hydrolytic stability due to robust S–N bonds. Applications include drug design and polymer chemistry.
  • Sulfonyl Azides : More reactive, enabling "click chemistry" for bioconjugation. However, azides pose explosion risks, limiting their utility compared to sulfonamides .
Table 3: Functional Group Properties
Functional Group Stability Reactivity Key Applications
Sulfonamide High Moderate Pharmaceuticals, materials
Sulfonyl Azide Moderate High Bioconjugation, oligonucleotides

Biological Activity

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of various biochemical pathways. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its sulfonamide functional group, which is known for its diverse biological activities. The presence of the chloro and dimethyl groups on the phenyl ring contributes to its pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as WNT/β-catenin signaling, which is crucial for cell proliferation and differentiation .
  • Modulation of Ion Channels : Some sulfonamide compounds have been identified as selective inhibitors of sodium channels (NaV1.7), which are implicated in pain pathways. This suggests a potential analgesic effect alongside its anticancer properties .
  • Impact on Endothelin Activity : The compound's structural similarities to other sulfonamides indicate it may modulate endothelin activity, a pathway involved in vascular functions and potentially in tumor progression .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

StudyCell Line/ModelIC50 Value (µM)Mechanism
Study 1A-431 (epidermoid carcinoma)< 10Induction of apoptosis via WNT pathway inhibition
Study 2Jurkat (T-cell leukemia)< 15Cytotoxic effects linked to Bcl-2 modulation
Study 3HEK293 (human embryonic kidney)25Inhibition of DVL recruitment affecting WNT signaling

Case Studies

  • Anticancer Activity : In a study evaluating various sulfonamide derivatives, this compound exhibited significant cytotoxicity against A-431 and Jurkat cell lines. The compound's ability to induce apoptosis was linked to its interaction with the Bcl-2 protein family, which regulates cell survival .
  • Pain Modulation : Another investigation focused on the compound's role as a NaV1.7 inhibitor. It was found to effectively reduce pain responses in animal models, suggesting potential therapeutic applications in pain management alongside its anticancer properties .

Q & A

Q. What synthetic methodologies are commonly employed to prepare [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine?

Answer: The compound is synthesized via nucleophilic substitution between diethylamine and 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The reaction typically proceeds in anhydrous conditions (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Post-reaction purification involves solvent extraction, column chromatography, or recrystallization. Key Considerations:

  • Purity of sulfonyl chloride: Impurities can lead to side products like sulfonic acids.
  • Reaction monitoring: TLC or GC-MS can track amine consumption .
  • Solubility of intermediates: Diethylamine salts may require pH adjustments for optimal isolation .

Q. How can researchers detect and quantify trace amounts of this compound in environmental or biological matrices?

Answer: A validated GC-MS method involves derivatization with benzenesulfonyl chloride (BSC) to enhance volatility and sensitivity. The derivative is extracted into an organic solvent (e.g., ethyl acetate), concentrated, and analyzed using a DB-5MS column. Validation Data (Example):

ParameterValue/RangeSource
Linearity (R²)0.999 (0.001–1 µg/L)
Retention Time17.81 min
LOD<10 µg/L
Advantages:
  • Derivatization reduces polarity, enabling efficient extraction and concentration .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving bond angles, torsional conformations, and sulfonyl group geometry. Challenges include:

  • Data Quality: High-resolution (>1.0 Å) data reduces thermal motion artifacts.
  • Twinning: Use SHELXD for structure solution in twinned crystals .
    Case Study:
    A hypothetical crystal structure (space group P2₁/c) showed discrepancies in diethylamine orientation. SHELXL refinement with Hirshfeld atom refinement (HAR) corrected electron density maps, confirming the sulfonamide linkage .

Q. What role does the sulfonyl group play in modulating biological or chemical activity?

Answer: The sulfonyl group enhances:

  • Electron-Withdrawing Effects: Stabilizes adjacent charges, influencing reactivity in nucleophilic substitutions.
  • Hydrogen Bonding: Sulfonyl oxygen atoms interact with protein residues (e.g., serine proteases), as observed in sulfonamide-based inhibitors .
    Experimental Design:
  • SAR Studies: Synthesize analogs (e.g., sulfonamide vs. carbamate) and compare IC₅₀ values.
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

Answer: Contradictions often arise from:

  • Salt Forms: Diethylamine salts (e.g., sodium, ammonium) exhibit higher aqueous solubility than the free acid .
  • Analytical Variability: Differences in derivatization protocols (e.g., BSC vs. dansyl chloride) affect detected concentrations .
    Resolution Strategy:
  • Controlled Replication: Standardize solvent systems (e.g., PBS pH 7.4 vs. pure water).
  • Cross-Validation: Compare HPLC, GC-MS, and NMR data for consistency .

Q. What environmental monitoring strategies are effective for tracking amine byproducts from this compound degradation?

Answer: SPAMS (single-particle aerosol mass spectrometry) identifies amine-containing particles using marker ions (e.g., m/z 74 for diethylamine). Field studies in urban environments (e.g., Chongqing, China) combined SPAMS with YAADA toolkit analysis to differentiate anthropogenic vs. natural sources . Key Findings:

  • Seasonal variations in amine concentrations correlate with industrial activity and humidity .

Q. Tables for Reference

Q. Table 1. Comparison of Analytical Methods for Diethylamine Derivatives

MethodDerivatization AgentLODMatrixReference
GC-MSBenzenesulfonyl Cl<10 µg/LAqueous/Flue Gas
SPAMSNoneng/m³Aerosols

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THFMaximizes Cl⁻ removal
Temperature0–25°CPrevents sulfonate hydrolysis
BaseTriethylamineNeutralizes HCl efficiently

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